1-(2-FLUOROPHENYL)-4-[4-(2-METHOXYPHENOXY)BENZENESULFONYL]PIPERAZINE
Description
Properties
IUPAC Name |
1-(2-fluorophenyl)-4-[4-(2-methoxyphenoxy)phenyl]sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN2O4S/c1-29-22-8-4-5-9-23(22)30-18-10-12-19(13-11-18)31(27,28)26-16-14-25(15-17-26)21-7-3-2-6-20(21)24/h2-13H,14-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEWOEDHQSSAHRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-FLUOROPHENYL)-4-[4-(2-METHOXYPHENOXY)BENZENESULFONYL]PIPERAZINE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the piperazine core: This can be achieved through the reaction of ethylenediamine with a suitable dihalide.
Introduction of the fluorophenyl group: This step may involve a nucleophilic aromatic substitution reaction.
Attachment of the methoxyphenoxy group: This can be done through an etherification reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-FLUOROPHENYL)-4-[4-(2-METHOXYPHENOXY)BENZENESULFONYL]PIPERAZINE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anti-cancer properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2-FLUOROPHENYL)-4-[4-(2-METHOXYPHENOXY)BENZENESULFONYL]PIPERAZINE involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of specific enzymes.
Receptors: Binding to receptors to modulate their activity.
Pathways: Influence on cellular signaling pathways.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
*Calculated based on molecular formula (C23H22FN3O4S).
Key Structural and Functional Insights
Radiation Mitigation: Compound #5 () shares the sulfonyl-piperazine core with the target compound but substitutes a nitro group for the methoxyphenoxy moiety. The nitro group’s electron-withdrawing nature may enhance interactions with immune cells in gastrointestinal-associated lymphoid tissue (GALT), promoting regeneration post-radiation . The target compound’s methoxyphenoxy group, with its electron-donating properties, could alter bioavailability or target affinity.
Kinase Inhibition: 1-(4-Fluorobenzyl)piperazine derivatives () utilize a fluorinated benzyl group for kinase binding. The target compound’s 2-fluorophenyl and sulfonyl groups may similarly engage hydrophobic pockets in kinase domains, though the methoxyphenoxy substituent could introduce steric hindrance compared to smaller groups like benzyl .
Antifungal Applications :
- The itraconazole intermediate () employs a triazolone ring for antifungal activity. While the target compound lacks this moiety, its sulfonyl group may still interact with fungal cytochrome P450 enzymes, albeit with lower specificity compared to triazoles .
Methanesulfonyl and nitro substituents () increase polarity, which may improve aqueous solubility but reduce blood-brain barrier penetration relative to the target compound’s lipophilic methoxyphenoxy group .
Biological Activity
1-(2-Fluorophenyl)-4-[4-(2-methoxyphenoxy)benzenesulfonyl]piperazine is a compound of interest due to its potential therapeutic applications, particularly in neuropharmacology and enzyme inhibition. This article explores its biological activity, including mechanisms of action, effects on neurotransmitter systems, and comparisons with related compounds.
Chemical Structure and Properties
The compound features a piperazine ring substituted with a 2-fluorophenyl group and a benzenesulfonyl moiety, which enhances its lipophilicity and receptor binding affinity. The methoxyphenoxy group contributes to its overall biological activity by influencing interactions with target proteins.
The biological activity of this compound is primarily mediated through its interaction with various neurotransmitter systems:
- Dopamine Receptors : Similar compounds have shown the ability to modulate dopamine levels in the brain. Studies indicate that piperazine derivatives can influence dopamine turnover, suggesting potential applications in treating disorders like Parkinson's disease .
- Monoamine Oxidase Inhibition : Research has demonstrated that piperazine derivatives can act as inhibitors of monoamine oxidase (MAO), specifically MAO-B, which is implicated in neurodegenerative diseases. The compound's structure suggests it may similarly inhibit MAO activity, thus increasing levels of neurotransmitters such as dopamine and norepinephrine .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and related compounds:
| Compound | Biological Activity | IC50 (µM) | Target |
|---|---|---|---|
| This compound | Potential MAO-B inhibitor | TBD | MAO-B |
| I-893 (related piperazine) | Increases dopamine turnover | 50-250 mg/kg (oral) | Dopamine receptors |
| T6 (pyridazinone derivative) | MAO-B inhibitor | 0.013 | MAO-B |
Case Studies
- Dopaminergic Effects : In a study involving I-893, a related piperazine derivative, administration led to increased dopamine content in the caudate nucleus and hypothalamus at higher doses, indicating that similar compounds might exert similar effects on dopaminergic signaling pathways .
- MAO Inhibition : Pyridazinone derivatives containing the piperazine moiety have been evaluated for their ability to inhibit MAO-A and MAO-B. Compounds like T6 showed significant inhibitory effects with low IC50 values, highlighting the potential for this compound to exhibit similar properties .
Comparative Analysis
When compared to other piperazine derivatives, the unique structural features of this compound may provide enhanced selectivity for certain biological targets. The presence of both fluorine and methoxy groups can influence pharmacokinetics and receptor binding affinities.
Q & A
Basic: What are the key considerations for optimizing the synthetic route of 1-(2-fluorophenyl)-4-[4-(2-methoxyphenoxy)benzenesulfonyl]piperazine?
Methodological Answer:
The synthesis involves multi-step reactions, typically starting with the sulfonylation of piperazine derivatives followed by coupling with fluorophenyl and methoxyphenoxybenzene groups. Key parameters include:
- Reaction Solvent : Polar aprotic solvents (e.g., DMF or DMSO) enhance sulfonylation efficiency .
- Catalysts : Use of base catalysts like triethylamine to deprotonate intermediates and accelerate nucleophilic substitution .
- Temperature Control : Maintaining 60–80°C during sulfonylation prevents side reactions .
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane 3:7) isolates the target compound with >95% purity .
Basic: How can researchers validate the structural integrity and purity of this compound post-synthesis?
Methodological Answer:
Combine analytical techniques:
- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., 2-fluorophenyl protons at δ 7.1–7.4 ppm; methoxyphenoxy protons at δ 6.8–7.0 ppm) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) verify purity (>98%) and detect trace impurities .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., calculated for CHFNOS: 465.12 g/mol) .
Advanced: What strategies are recommended to resolve contradictions in reported receptor binding affinities for this compound?
Methodological Answer:
Discrepancies in IC values (e.g., serotonin 5-HT vs. dopamine D receptors) may arise from:
- Assay Conditions : Standardize buffer pH (7.4) and temperature (37°C) to minimize variability .
- Radioligand Choice : Compare results using [H]ketanserin (5-HT) vs. [H]spiperone (D) to assess selectivity .
- Cell Line Models : Use homogeneous systems (e.g., HEK293 cells overexpressing human receptors) to reduce off-target noise .
Advanced: How can researchers address low aqueous solubility during in vivo studies?
Methodological Answer:
- Formulation Adjustments : Use co-solvents like PEG-400 (10–20% v/v) or cyclodextrin complexes to enhance solubility .
- Structural Modifications : Introduce hydrophilic groups (e.g., hydroxyl or carboxyl) at non-critical positions without disrupting sulfonyl-piperazine pharmacophores .
- Nanoencapsulation : Liposomal formulations improve bioavailability by 3–5× in rodent models .
Advanced: What computational methods are effective for predicting the compound’s interaction with lipid bilayers?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Use GROMACS or AMBER to model membrane permeability. Key parameters:
- Coarse-Grained Models : Predict partitioning behavior in heterogeneous membranes (e.g., raft vs. non-raft domains) .
Advanced: How does the methoxyphenoxy group influence structure-activity relationships (SAR) in related analogs?
Methodological Answer:
Advanced: What experimental designs are optimal for assessing metabolic stability in hepatic microsomes?
Methodological Answer:
- Incubation Conditions : Use human liver microsomes (0.5 mg/mL) with NADPH (1 mM) at 37°C for 60 min .
- Analytical Workflow :
- LC-MS/MS Quantification : Monitor parent compound depletion (half-life >30 min indicates stability).
- Metabolite ID : High-resolution MS/MS detects oxidative metabolites (e.g., sulfoxide formation at m/z 481.1) .
- CYP Inhibition Assays : Screen against CYP3A4 and CYP2D6 to predict drug-drug interaction risks .
Advanced: How can crystallography resolve ambiguities in the sulfonyl-piperazine conformation?
Methodological Answer:
- X-ray Crystallography : Co-crystallize with a stabilizing agent (e.g., tartaric acid) to fix the chair conformation of piperazine .
- Key Observations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
